molecular formula C13H12F3NO3S B5313090 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No. B5313090
M. Wt: 319.30 g/mol
InChI Key: QKLCSDWLEALSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is 319.04899890 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Fluridone is primarily recognized as a potent herbicide. Its mode of action involves inhibiting photosynthesis by disrupting the electron transport chain in chloroplasts. As a result, it effectively controls aquatic weeds and submerged plants. Researchers have explored its use in managing invasive aquatic species, such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum) .

Aquatic Ecosystem Management

Beyond herbicidal activity, fluridone plays a crucial role in maintaining balanced aquatic ecosystems. By selectively targeting unwanted plants, it helps preserve biodiversity and prevent the dominance of invasive species. Researchers continue to investigate its impact on non-target organisms and long-term ecological effects .

Algae Control

Fluridone’s effectiveness extends to controlling algae blooms in freshwater bodies. Algae, such as cyanobacteria (blue-green algae), can lead to water quality issues, including harmful algal blooms (HABs). Fluridone disrupts algal photosynthesis, reducing their growth and preventing excessive nutrient release .

Agricultural Applications

While primarily used in aquatic environments, fluridone has potential applications in agriculture. Researchers explore its use as a pre-emergent herbicide for terrestrial crops. By inhibiting weed growth early in the season, it could reduce competition and enhance crop yield. However, further studies are needed to optimize its efficacy and safety in agricultural settings .

Environmental Monitoring

Fluridone serves as a valuable tool for monitoring water quality. Its presence or absence in water bodies can indicate herbicide contamination, providing insights into human activities and environmental impact. Researchers use fluridone as a tracer to study water movement, dispersion, and retention .

Photodynamic Therapy (PDT)

In recent years, researchers have explored fluridone’s potential in photodynamic therapy (PDT). PDT combines a photosensitizer (like fluridone) with light to selectively destroy cancer cells. Fluridone’s ability to generate reactive oxygen species upon light exposure makes it an intriguing candidate for cancer treatment. However, this application is still in the early stages of investigation .

properties

IUPAC Name

5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-21(19,20)6-8(11)4-12(17)18/h1-3,5,8,11H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCSDWLEALSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.